Diethylene glycol diacrylate

Descripción

Historical Context and Discovery

Diethylene glycol diacrylate (DEGDA), a bifunctional acrylate monomer, emerged as a critical cross-linking agent in polymer chemistry during the mid-20th century. While specific dates for its discovery are not explicitly documented in available sources, its development aligns with advancements in acrylate chemistry and photopolymerization technologies. Early applications in coatings and adhesives underscored its utility as a reactive diluent and cross-linker. Synthesis methods, such as the reaction of ethylene oxide with acrylic acid under controlled conditions, were refined through industrial processes to optimize yield and purity. Patents from the 1970s, including US3769336A, highlight its integration into resin compositions for dental and industrial applications, reflecting its growing industrial relevance.

Chemical Classification and Nomenclature

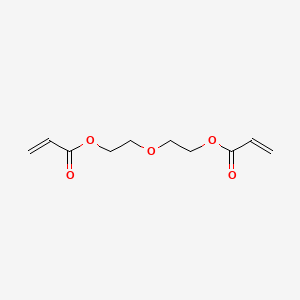

DEGDA belongs to the acrylate ester family, classified as a bifunctional diacrylate. Its systematic name is 2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate , with the IUPAC identifier C₁₀H₁₄O₅ . Key structural features include:

- Molecular formula : C₁₀H₁₄O₅

- CAS number : 4074-88-8

- Synonyms : 2,2′-oxydiethyl diacrylate, this compound, oxydiethylene diacrylate.

The compound’s structure comprises two acrylate groups (-CH=CHCOO-) linked by an ether bond (-O-CH₂CH₂-O-) derived from diethylene glycol. This bifunctional design enables cross-linking during polymerization, forming three-dimensional networks.

| Property | Value | Source |

|---|---|---|

| Molecular weight | 214.22 g/mol | |

| Boiling point | 162°C (lit.) | |

| Density | 1.118 g/mL at 25°C | |

| Refractive index | 1.463 (n²⁰/D) | |

| Flash point | >230°F (>113°C) |

Industrial and Academic Significance

DEGDA’s dual acrylate functionality makes it indispensable in polymer science and materials engineering.

Industrial Applications

- Coatings and Adhesives : Acts as a reactive diluent and cross-linking agent in ultraviolet (UV)-cured systems, enhancing mechanical strength and durability.

- Printing Plates : Forms prepolymer matrices for offset printing, improving ink adhesion and wear resistance.

- Dental Resins : Used in composite materials for restoratives, as seen in patents such as US3769336A.

Academic Research Focus

- Hydrogel Synthesis : DEGDA serves as a cross-linker in stimuli-responsive hydrogels. For example, poly(N-vinylcaprolactam) (PNVCL) hydrogels with DEGDA exhibit temperature-dependent swelling behavior, with cross-linker concentration inversely affecting glass transition temperatures (Tg).

- Photopolymerization : UV-initiated systems using DEGDA demonstrate rapid curing kinetics, enabling applications in microfluidic devices and biocompatible scaffolds.

Propiedades

IUPAC Name |

2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJBBGNFPAFPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28182-75-4 | |

| Record name | 2-Propenoic acid, 1,1′-(oxydi-2,1-ethanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28182-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3025045 | |

| Record name | Diethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol diacrylate is a clear colorless liquid with a mild musty odor. (NTP, 1992), Colorless liquid; [HSDB] | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 392 °F at 760 mmHg (NTP, 1992), 94 °C at 0.225 mm Hg | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

172 °F (NTP, 1992), 78 °C | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.11 (NTP, 1992) - Denser than water; will sink | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air) | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 102 °F ; 5.5 mmHg at 122 °F; 26.5 mmHg at 167 °F (NTP, 1992), 0.04 [mmHg] | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid /acrylate esters/ | |

CAS No. |

4074-88-8 | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol, diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiethylene diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK01T392JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mecanismo De Acción

Target of Action

Diethylene glycol diacrylate is a versatile and highly reactive organic compound with widespread applications in various industries and scientific research . As a diacrylate ester, it comprises a glycol backbone with two attached acrylate groups . The primary targets of this compound are the molecules that it interacts with during polymerization reactions .

Mode of Action

this compound acts as a crosslinker in polymerization reactions . It contains at least two non-conjugated ethylenic double bonds in its molecule, which allows it to participate in free radical polymerization to produce dense networks . The compound is synthesized by reacting with acrylic or methacrylic acid in the presence of a catalyst .

Biochemical Pathways

The primary biochemical pathway involving this compound is the polymerization reaction . This reaction results in the formation of polymers with improved properties, which find application in various fields like pharmaceuticals, paints, column packing, optics, polymer additives, ion exchange resins, and rubbers .

Pharmacokinetics

It’s important to note that the compound should be handled with care due to its reactivity and potential for causing skin and eye irritation .

Result of Action

The result of this compound’s action is the formation of polymers with enhanced mechanical properties . For instance, it has been used to produce 3D prints of poly(ethyleneglycol)diacrylate composites with a high compression strength . The compound’s reactivity towards acrylic acid is higher than methacrylic acid, which influences the properties of the resulting polymers .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the rate constant for its reaction with acrylic acid is higher at all temperatures compared to methacrylic acid . Additionally, the compound should be stored properly to maintain its stability and efficacy .

Actividad Biológica

Diethylene glycol diacrylate (DEGDA) is a versatile compound widely used in polymer chemistry, particularly as a crosslinking agent in the synthesis of hydrogels and other polymeric materials. This article explores the biological activity of DEGDA, highlighting its applications, potential toxicity, and interactions with biological systems.

DEGDA is a diacrylate compound characterized by two acrylate functional groups attached to a diethylene glycol moiety. Its chemical structure allows it to undergo free-radical polymerization, making it an effective crosslinker in various formulations. DEGDA is commonly employed in the production of hydrogels, coatings, and adhesives due to its ability to enhance mechanical properties and stability.

Applications include:

- Hydrogel Synthesis: DEGDA is used as a crosslinking agent in the preparation of hydrogels, such as those based on poly(N-vinylcaprolactam) (PNVCL), which exhibit temperature-responsive behavior .

- Drug Delivery Systems: Research has demonstrated its utility in drug delivery applications, where DEGDA-based hydrogels can control the release of therapeutic agents like triamcinolone acetonide .

- Biomedical Devices: DEGDA is utilized in various biomedical applications due to its biocompatibility and ability to form stable networks.

Toxicological Profile

The biological activity of DEGDA has been a subject of investigation due to its potential toxic effects. Studies indicate that DEGDA can cause skin irritation and allergic reactions upon contact. The compound's toxicity profile includes:

- Skin Contact: DEGDA may cause moderate inflammation and allergic reactions, manifesting as contact dermatitis .

- Systemic Effects: Absorption through the skin can lead to systemic toxicity, with reported LD50 values indicating moderate toxicity (e.g., oral LD50 in rats is approximately 250 mg/kg) .

- Eye Irritation: Severe eye damage can occur upon exposure .

Case Studies

Recent case studies have highlighted the adverse effects associated with DEGDA exposure:

- Allergic Reactions: A study reported cases of allergic contact dermatitis linked to dipropylene glycol diacrylate (DPGDA), which shares structural similarities with DEGDA. Patients exhibited positive reactions to DPGDA in patch tests, indicating potential cross-reactivity with DEGDA .

- Occupational Exposure: Workers exposed to DEGDA in industrial settings have reported respiratory symptoms consistent with reactive airways dysfunction syndrome (RADS), emphasizing the importance of safety measures during handling .

Research Findings

Recent research has focused on the synthesis and characterization of DEGDA-based materials, providing insights into their biological interactions:

- Hydrogel Characterization: A study involving PNVCL hydrogels crosslinked with DEGDA demonstrated that increasing the concentration of DEGDA reduced the glass transition temperature, affecting the material's swelling behavior and mechanical properties .

| Property | Low DEGDA Concentration | High DEGDA Concentration |

|---|---|---|

| Glass Transition Temperature | Higher | Lower |

| Maximum Swelling Ratio | Faster | Slower |

Aplicaciones Científicas De Investigación

Hydrogels

One of the primary applications of DEGDA is in the synthesis of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. These hydrogels are utilized in various biomedical applications:

- Drug Delivery : DEGDA-based hydrogels can be designed to release drugs in a controlled manner. For instance, hydrogels made from poly(N-vinylcaprolactam) and DEGDA have shown promise in drug delivery systems due to their thermoresponsive properties .

- Tissue Engineering : DEGDA is used to create scaffolds that mimic the extracellular matrix (ECM), promoting cell adhesion and growth. Studies have demonstrated that PEGDA (polyethylene glycol diacrylate) hydrogels support cell viability and can be tailored for specific tissue engineering applications .

Coatings and Adhesives

DEGDA is also employed in the formulation of coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors:

- UV-Curable Coatings : DEGDA is used in UV-curable coatings that provide durable finishes for various surfaces, including wood, metal, and plastics. These coatings are characterized by their rapid curing times and strong mechanical properties .

- Adhesives : The compound serves as a reactive diluent in adhesive formulations, enhancing flexibility and adhesion strength while maintaining low viscosity during application.

Hydrogel Development for Biomedical Applications

A study investigated the synthesis of hydrogels using poly(N-vinylcaprolactam) and DEGDA through photopolymerization. The resulting hydrogels demonstrated tunable swelling behavior and mechanical properties suitable for drug delivery systems . The incorporation of comonomers like N-vinylpyrrolidone further enhanced the hydrophilicity and responsiveness of these hydrogels.

| Property | P(NVCL) | P(NVCL-DEGDA) | P(NVCL-DEGDA-VAc/NVP) |

|---|---|---|---|

| Swelling Ratio | High | Moderate | Low |

| Glass Transition Temp | High | Lower | Lowest |

| Cell Viability | Moderate | High | Very High |

Cancer Cell Research Platforms

Another case study focused on semi-interpenetrating polymer network cryogels made from PEGDA and collagen, utilizing DEGDA as a crosslinker. These cryogels were evaluated for their ability to support pancreatic cancer cell cultures. Results indicated that the cryogels could sustain long-term growth of cancer cells while mimicking the fibrotic stroma found in tumors . This highlights DEGDA's potential as a scaffold material in cancer research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

DEGDA belongs to the family of glycol diacrylates, which vary in backbone length, hydrophilicity, and crosslinking efficiency. Below is a comparative analysis with key analogs:

Ethylene Glycol Diacrylate (EGDA)

- Structure : Two acrylate groups linked by a single ethylene glycol unit (HO-CH₂CH₂-O-).

- Properties : Smaller molecular weight (198.2 g/mol vs. DEGDA’s 242.3 g/mol) results in higher crosslinking density but brittleness in cured polymers.

- Applications : Used in ultrathin, rigid coatings for electronics . DEGDA offers better chain flexibility, making it preferable for elastomers and hydrogels .

Tetraethylene Glycol Diacrylate (TEGDA)

- Structure : Four ethylene glycol units in the backbone.

- Properties : Longer spacer reduces steric hindrance during polymerization, enabling higher molecular weight polymers compared to DEGDA in star polymer synthesis . However, TEGDA’s hydrophilicity may compromise mechanical strength in aqueous environments .

Poly(ethylene glycol) Diacrylate (PEGDA)

- Structure : Variable-length PEG chains (e.g., PEG700: ~15 ethylene glycol units).

- Properties : Larger crosslinkers like PEG700-diacrylate produce hydrogels with higher swelling ratios but lower mechanical strength due to reduced physical entanglement. In contrast, DEGDA forms stiffer networks but with lower water retention .

1,6-Hexanediol Diacrylate (HDDA)

- Structure : Aliphatic hydrocarbon chain (six methylene groups).

- Properties: Hydrophobic backbone enhances chemical resistance in coatings but limits compatibility with hydrophilic monomers. DEGDA’s ether oxygen atoms improve solubility in polar solvents .

Tripropylene Glycol Diacrylate (TPGDA)

- Structure : Propylene glycol-based backbone.

- Properties : Increased steric hindrance from methyl groups slows curing kinetics compared to DEGDA. TPGDA is preferred in UV inks for reduced shrinkage .

Data Table: Key Properties of DEGDA and Analogous Crosslinkers

EO = ethylene oxide; PO = propylene oxide.

Research Findings on Crosslinking Efficiency and Performance

- RAFT Polymerization : DEGDA produces higher-molecular-weight star polymers (Mn ~50,000 g/mol) compared to PEG700-diacrylate (Mn ~30,000 g/mol) at equivalent crosslinker ratios, attributed to reduced intramolecular bonding .

- Hydrogel Mechanics : Networks crosslinked with DEGDA exhibit lower tensile strength (0.5–1.2 MPa) than PEGDA-based hydrogels (2–3 MPa) but faster curing times due to smaller molecular size .

- 4D Printing : DEGDA, combined with graphene, enables shape-memory polymers with >95% recovery efficiency, outperforming TPGDA in responsiveness .

- Solubility : Diethylene glycol derivatives (e.g., DEGDA) show 10–20× higher water solubility than aliphatic analogs like HDDA, critical for biomedical applications .

Métodos De Preparación

Direct Esterification of Diethylene Glycol with Acrylic Acid

- Reactants: Diethylene glycol (a diol with two reactive hydroxyl groups) and acrylic acid (unsaturated monocarboxylic acid).

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

- Reaction Conditions: Elevated temperatures (typically 80–140°C) under reduced pressure or with continuous removal of water to shift equilibrium towards ester formation.

- Process Details:

- A molar excess of acrylic acid (5–10% over stoichiometric) is employed to push the reaction towards completion.

- The reaction mixture is heated with stirring in a reactor equipped with a distillation column and reflux condenser.

- Water formed during esterification is continuously removed to drive the reaction forward.

- Purification: The crude product is purified by extraction with aqueous base (e.g., sodium carbonate) to remove acidic impurities, followed by drying and distillation to isolate diethylene glycol diacrylate.

- Yield: Typically, esterification achieves 97–99% conversion of hydroxyl groups, producing a mixture of diacrylate and monoacrylate esters.

Alkoxylation of Acrylic Acid with Ethylene Oxide

- Reactants: Acrylic acid stabilized with radical inhibitors (e.g., 2,2',6,6'-tetramethyl-4-hydroxypiperidine-N-oxide and phenothiazine) and ethylene oxide.

- Catalyst: Specific catalysts such as zinc-based complexes (e.g., [Zn4O(benzene-1,4-dicarboxylate)3]) are used.

- Reaction Conditions: Conducted in a sealed autoclave under nitrogen atmosphere at 50°C and 10 bar pressure for about 5 hours.

- Process Details:

- Acrylic acid and catalyst are loaded into the reactor.

- Ethylene oxide is introduced gradually while stirring.

- After reaction, catalyst is filtered off.

- Product Composition (by Gas Chromatography):

- Acrylic acid: 76%

- Monoethylene glycol acrylate: 10%

- This compound: 9%

- Other side products: 5%

- Notes: This method produces a mixture of products, requiring further separation for pure this compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Reactants | Catalyst/Conditions | Yield/Conversion | Notes |

|---|---|---|---|---|

| Direct Esterification | Diethylene glycol + Acrylic acid | Acid catalyst, 80–140°C, removal of water | 97–99% hydroxyl group esterification | Requires purification by aqueous base extraction |

| Alkoxylation of Acrylic Acid with Ethylene Oxide | Acrylic acid + Ethylene oxide | Zn-based catalyst, 50°C, 10 bar, 5 hours | ~9% this compound in mixture | Produces mixture; requires separation |

Research Findings and Notes

- The direct esterification method is preferred for industrial synthesis due to higher conversion rates and the ability to drive the reaction to near completion by removing water.

- Alkoxylation offers a route to acrylate esters but results in a mixture of mono- and diacrylates, necessitating additional purification steps.

- The presence of radical stabilizers during synthesis is crucial to prevent premature polymerization of acrylic acid.

- Purification by aqueous base extraction effectively removes residual acid and side products, improving product quality.

- The molecular weight of the glycol reactant is critical; diethylene glycol with approximately 8 carbon atoms is optimal for diacrylate formation.

- Reaction conditions such as temperature, pressure, catalyst type, and molar ratios significantly influence yield and product distribution.

Q & A

Q. What are the structural characteristics of DEGDA, and how do they influence its reactivity in polymer synthesis?

DEGDA (C₁₀H₁₄O₅) is a bifunctional acrylate monomer with two terminal acrylate groups connected by a diethylene glycol spacer. Its hydrophilic nature arises from the ether linkages in the glycol chain, enhancing water compatibility in hydrogels . The acrylate groups enable radical polymerization, forming crosslinked networks critical for applications like drug delivery scaffolds . Structural analysis via FT-IR and NMR confirms the presence of acrylate peaks (~1630 cm⁻¹ for C=O stretching) and ether linkages (~1100 cm⁻¹) .

Q. What safety protocols are essential when handling DEGDA in laboratory settings?

DEGDA is classified as a skin sensitizer and toxic upon absorption. Key protocols include:

- Use of PPE (nitrile gloves, lab coats, goggles).

- Storage at 2–8°C to prevent premature polymerization .

- Work in well-ventilated fume hoods due to volatile acrylate emissions. Toxicity studies indicate metabolites like 2-hydroxyethoxyacetic acid may contribute to renal toxicity, necessitating rigorous exposure monitoring .

Q. How does DEGDA compare to other crosslinkers (e.g., MBAAm) in polymer monolith synthesis?

In capillary monoliths (HEMA-co-DEGDA-co-DATD), DEGDA outperforms methylene bisacrylamide (MBAAm) by improving mechanical stability and pore uniformity. This is attributed to its flexible ethylene oxide spacer, which reduces steric hindrance during polymerization . SEM imaging reveals DEGDA-based monoliths exhibit 50–100 nm pore sizes vs. MBAAm’s 20–50 nm, enhancing flow rates in chromatographic applications .

Q. What spectroscopic methods are used to quantify DEGDA in polymer matrices?

UV-Vis spectroscopy (λ = 210–230 nm) tracks unreacted acrylate groups post-polymerization. For degradation studies, HPLC with a C18 column and acetonitrile/water mobile phase resolves DEGDA from its metabolites (e.g., diethylene glycol) . Gamma-ray spectroscopy has also been explored for diethylene glycol detection, though its applicability to DEGDA requires validation .

Advanced Research Questions

Q. How can crosslinking density be optimized in DEGDA-based hydrogels for controlled drug release?

Crosslinking density is tuned by varying DEGDA concentration (5–20 wt%) and UV-initiation time. Higher DEGDA content (15 wt%) reduces swelling ratios (from 800% to 300%) and prolongs drug release (e.g., 80% release over 72 hrs vs. 24 hrs for 5 wt%) . Rheological studies (storage modulus G’ > 10 kPa) confirm network rigidity, while SEM shows interconnected pores (~5 µm) critical for diffusion-controlled release .

Q. What experimental contradictions arise when analyzing DEGDA’s role in electro-optical materials?

In PDLC films, DEGDA’s flexible spacer increases liquid crystal (LC) domain size (10–20 µm vs. 5–10 µm for PEGDA), reducing switching voltage (from 30 V to 15 V) but compromising contrast ratios (20:1 vs. 50:1) . Contradictions in LC alignment data suggest temperature-dependent phase separation kinetics; DSC and polarized microscopy are recommended to resolve discrepancies .

Q. How do degradation byproducts of DEGDA affect biocompatibility in biomedical scaffolds?

Hydrolytic degradation releases diethylene glycol, which metabolizes to oxalate in vivo, posing renal toxicity risks . In vitro cytotoxicity assays (MTT) show >80% cell viability at 0.1 mg/mL DEGDA but <50% at 1 mg/mL. LC-MS/MS identifies 2-hydroxyethoxyacetic acid as the primary metabolite, requiring renal clearance monitoring in preclinical models .

Q. What strategies mitigate oxygen inhibition during UV polymerization of DEGDA-based systems?

Oxygen scavengers (e.g., ascorbic acid) or inert gas purging (N₂) reduce inhibition, increasing conversion rates from 60% to 90%. FT-IR kinetics show faster acrylate consumption (t½ = 2 min under N₂ vs. 10 min in air). Alternatively, type II photoinitiators (e.g., benzophenone) synergize with amine co-initiators to bypass oxygen interference .

Methodological Notes

- Data Contradiction Analysis : Compare rheology (G’/G’’) and microscopy (SEM/TEM) to resolve mismatches between predicted vs. observed pore sizes in hydrogels .

- Advanced Characterization : Use XPS to confirm surface acrylate retention post-polymerization, critical for functionalizing scaffolds with bioactive molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.